molecular formula C15H18N4O2 B11206838 N-cyclopentyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

N-cyclopentyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11206838
M. Wt: 286.33 g/mol
InChI Key: LDQNTHNGGLUDCY-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials would include an azide derivative of cyclopentyl and an alkyne derivative of 4-methoxyphenyl.

    Carboxamide Formation: The triazole intermediate is then reacted with a carboxylic acid derivative to form the carboxamide group. This step often requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalyst Optimization: Using copper(I) catalysts for the cycloaddition reaction to increase efficiency.

    Purification Techniques: Employing chromatography and recrystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.

    Reduction: Reducing agents such as LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are common.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

    Reduction: Formation of N-cyclopentyl-1-(4-aminophenyl)-1H-1,2,3-triazole.

    Substitution: Formation of N-cyclopentyl-1-(4-substituted phenyl)-1H-1,2,3-triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal catalysis.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in biochemical studies.

    Protein Labeling: Used in bioorthogonal chemistry for labeling proteins in living cells.

Medicine

    Drug Development: Potential candidate for developing new pharmaceuticals due to its triazole core, which is known for antimicrobial and anticancer activities.

Industry

    Agriculture: Potential use as a fungicide or herbicide.

    Pharmaceuticals: Intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction: It can interfere with signaling pathways by binding to receptors or other proteins involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds like 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide.

    Cyclopentyl Derivatives: Compounds like N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide.

Uniqueness

    Structural Features: The combination of a cyclopentyl group and a methoxyphenyl group attached to the triazole ring is unique.

    Biological Activity:

This compound’s unique structure and diverse applications make it a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

N-cyclopentyl-1-(4-methoxyphenyl)triazole-4-carboxamide

InChI

InChI=1S/C15H18N4O2/c1-21-13-8-6-12(7-9-13)19-10-14(17-18-19)15(20)16-11-4-2-3-5-11/h6-11H,2-5H2,1H3,(H,16,20)

InChI Key

LDQNTHNGGLUDCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3CCCC3

Origin of Product

United States

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